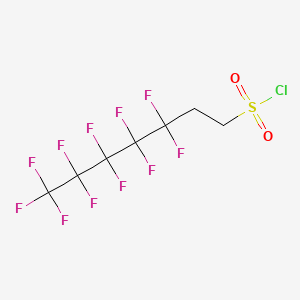
1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- is a fluorinated organic compound. It is characterized by the presence of a sulfonyl chloride group attached to a heptane chain, which is heavily fluorinated. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- typically involves the fluorination of heptanesulfonyl chloride. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the heptane chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or other reduced forms.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
科学的研究の応用
1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as water repellency and chemical resistance.
作用機序
The mechanism of action of 1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms in the compound enhance its stability and reactivity, making it a valuable reagent in chemical transformations.
類似化合物との比較
Similar Compounds
1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-: A fluorinated alcohol with similar fluorination patterns but different functional groups.
1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-: Another fluorinated compound with a longer carbon chain and different functional groups.
Uniqueness
1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other fluorinated compounds. Its high degree of fluorination also contributes to its unique chemical properties, such as increased stability and resistance to degradation.
生物活性
1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- is a highly fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). Due to its unique chemical structure and properties, this compound has garnered attention in various fields including environmental science and toxicology. This article delves into its biological activity, mechanisms of action, and potential health impacts.
- Chemical Formula : C7HClF11O2S
- CAS Number : 335-71-7
- Molecular Weight : 394.63 g/mol
1-Heptanesulfonyl chloride exhibits biological activity primarily through its interactions with biological membranes and proteins due to its amphiphilic nature. The fluorinated tail contributes to its hydrophobic characteristics while the sulfonyl chloride group introduces polar functionalities that can interact with various biomolecules.
Toxicological Studies
Research indicates that PFAS compounds like 1-Heptanesulfonyl chloride can accumulate in biological systems and exhibit various toxic effects. Key findings include:
- Bioaccumulation : Studies have shown that PFAS can accumulate in human and wildlife tissues over time due to their resistance to degradation .
- Endocrine Disruption : Some studies suggest that exposure to PFAS may disrupt endocrine functions, affecting hormone levels and reproductive health .
- Developmental Toxicity : Animal studies indicate potential developmental toxicity linked to PFAS exposure during gestation .
Case Study 1: Environmental Impact
A study conducted on the environmental impact of PFAS revealed that compounds like 1-Heptanesulfonyl chloride are persistent in groundwater sources. This persistence raises concerns about long-term exposure risks for populations relying on contaminated water supplies .
Case Study 2: Human Health Risk Assessment
An epidemiological study assessed the health effects of PFAS exposure in a cohort of workers exposed to these substances. The findings indicated a correlation between elevated serum levels of PFAS and increased incidence of liver disease and thyroid dysfunction .
Table 1: Toxicological Profile of 1-Heptanesulfonyl Chloride
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Chronic Toxicity | Liver damage observed |
| Endocrine Disruption | Yes |
| Bioaccumulation Potential | High |
Table 2: Summary of Health Effects Linked to PFAS Exposure
| Health Effect | Evidence Level |
|---|---|
| Liver Damage | Strong |
| Thyroid Dysfunction | Moderate |
| Developmental Issues | Moderate |
| Immune System Impacts | Emerging |
特性
CAS番号 |
65702-23-0 |
|---|---|
分子式 |
C7H4ClF11O2S |
分子量 |
396.61 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClF11O2S/c8-22(20,21)2-1-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)19/h1-2H2 |
InChIキー |
IHLPCLQHYYNLIN-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)(=O)Cl)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















